

MRL-494: A Technical Guide to a Novel BamA Inhibitor

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Compound of Interest

Compound Name: **MRL-494**

Cat. No.: **B11931902**

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Abstract

MRL-494 is a novel small molecule inhibitor of the β -barrel assembly machine (BAM) complex, a crucial component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria. This technical guide provides a comprehensive overview of **MRL-494**, including its chemical properties, dual mechanism of action, and its effects on bacterial physiology. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antibacterial agent.

Chemical Properties and Identification

MRL-494 is a synthetic compound with a unique chemical structure that contributes to its potent antibacterial activity. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value
CAS Number	2434898-43-6 [1]
Molecular Formula	$C_{26}H_{35}FN_{16}O_2$
Molecular Weight	622.674 g/mol
Appearance	Solid

Mechanism of Action

MRL-494 exhibits a dual mechanism of action, targeting different cellular components in Gram-negative and Gram-positive bacteria.

Inhibition of the BAM Complex in Gram-Negative Bacteria

In Gram-negative bacteria, **MRL-494**'s primary target is the β -barrel assembly machine (BAM) complex, specifically the essential outer membrane protein BamA. The BAM complex is responsible for the folding and insertion of β -barrel proteins into the outer membrane, a process vital for bacterial survival and pathogenesis.

MRL-494 inhibits the function of BamA from the extracellular side, disrupting the biogenesis of outer membrane proteins (OMPs).^[2] This disruption of the outer membrane integrity leads to increased permeability and potentiation of other antibiotics, such as rifampicin.^[3]

The direct interaction of **MRL-494** with BamA has been confirmed using a Cellular Thermal Shift Assay (CETSA), which demonstrated that **MRL-494** stabilizes BamA against thermally induced aggregation.^{[4][5]}

Disruption of the Cytoplasmic Membrane in Gram-Positive Bacteria

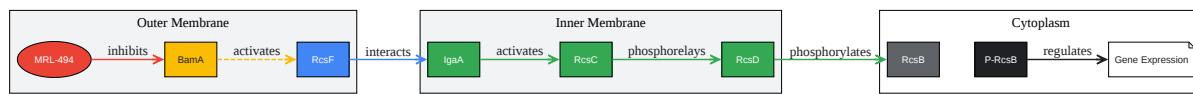
In the absence of an outer membrane, as in Gram-positive bacteria, **MRL-494** exhibits a different mechanism of action. It directly disrupts the cytoplasmic membrane, leading to cell lysis and death.^[6] This activity is attributed to the cationic amphiphilic nature of the **MRL-494** molecule.

Signaling Pathway: Induction of the Rcs Stress Response

Inhibition of the BAM complex by **MRL-494** in Gram-negative bacteria triggers the Rcs (Regulation of capsule synthesis) stress response pathway. This pathway is a key signaling cascade that senses and responds to envelope stress. The induction of the Rcs pathway serves as a reliable indicator of BAM complex inhibition.^{[1][2][7]}

The proposed signaling cascade is as follows:

- **MRL-494** inhibits BamA, leading to an accumulation of unfolded OMPs in the periplasm.
- This disruption is sensed by the outer membrane lipoprotein RcsF.
- Activated RcsF then interacts with the inner membrane protein IgaA, initiating a phosphorelay cascade involving RcsC, RcsD, and RcsB.
- Phosphorylated RcsB acts as a transcriptional regulator, upregulating genes involved in mitigating cell envelope stress.



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Caption: **MRL-494** induced Rcs stress response pathway.

Antibacterial Activity

MRL-494 demonstrates significant antibacterial activity against a range of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against several key strains are presented below.

Bacterial Strain	MIC (μ g/mL)
Escherichia coli ATCC 25922	16[1]
Escherichia coli BW25113	8[1]
Acinetobacter baumannii ATCC 9955	32[1]
Pseudomonas aeruginosa ATCC 27853	16[1]
Methicillin-susceptible Staphylococcus aureus (MSSA) 29213	8[3]
Methicillin-resistant Staphylococcus aureus (MRSA) USA 300	8[3]
Klebsiella pneumoniae ATCC 13883	>128[1]

Synergistic Activity

A key feature of **MRL-494** is its ability to potentiate the activity of other antibiotics, particularly those that are typically ineffective against Gram-negative bacteria due to the outer membrane barrier. **MRL-494** shows strong synergy with rifampicin.

Bacterial Strain	MRL-494 MIC (µg/mL)	Rifampicin MIC (µg/mL)	MRL-494 MIC in combination (µg/mL)	Rifampicin MIC in combination (µg/mL)	Fractional Inhibitory Concentration Index (FICI)
E. coli ATCC 25922	16	2	1	0.13	0.125[1]
E. coli BW25113	8	4	2	0.13	0.281[1]
K. pneumoniae ATCC 13883	>128	8	2	0.25	≤0.039[1]
A. baumannii ATCC 9955	32	1	2	0.06	0.125[1]
P. aeruginosa ATCC 27853	16	16	4	0.25	0.266[1]

Experimental Protocols

Synthesis of MRL-494

A reliable synthetic route for **MRL-494** has been established, overcoming the initial challenge of it being an unintended byproduct. The synthesis involves a multi-step process culminating in the formation of the bis-guanidine structure. For a detailed, step-by-step synthesis protocol, readers are referred to the publication by Arts et al. (2022) in ACS Infectious Diseases.[1]



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Caption: Simplified **MRL-494** synthesis workflow.

Outer Membrane Permeabilization Assay

This assay assesses the ability of **MRL-494** to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Protocol:

- Grow bacteria to mid-log phase ($OD_{600} \approx 0.5$).
- Harvest cells by centrifugation and resuspend in 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.
- Add NPN to a final concentration of 10 μ M and incubate for 30 minutes.
- Add varying concentrations of **MRL-494**.
- Measure the increase in fluorescence (excitation at 350 nm, emission at 420 nm) over time. An increase in fluorescence indicates NPN uptake into the permeabilized outer membrane.

Checkerboard Assay for Synergy

This assay is used to determine the synergistic effect of **MRL-494** in combination with another antibiotic, such as rifampicin.

Protocol:

- In a 96-well microtiter plate, prepare two-fold serial dilutions of **MRL-494** along the x-axis and rifampicin along the y-axis in cation-adjusted Mueller-Hinton broth.
- Inoculate each well with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the OD_{600} .
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$ Synergy is typically defined as an FICI of ≤ 0.5 .

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of **MRL-494** to its target protein, BamA, in a cellular context.

General Protocol Outline:

- Treat intact bacterial cells with **MRL-494** or a vehicle control.
- Heat the cell suspensions across a range of temperatures.
- Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.
- Analyze the amount of soluble BamA in the supernatant at each temperature using Western blotting or mass spectrometry.
- A shift in the melting curve of BamA to a higher temperature in the presence of **MRL-494** indicates target engagement and stabilization.

Conclusion

MRL-494 represents a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative bacteria. Its ability to inhibit the essential BAM complex and its synergistic activity with existing antibiotics make it a valuable tool for combating antibiotic resistance. The data and protocols presented in this guide are intended to support the scientific community in the further exploration and development of **MRL-494** and other BAM inhibitors.

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